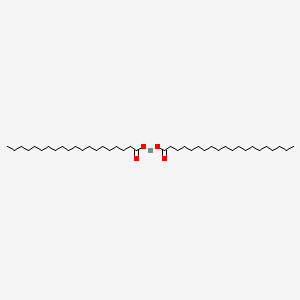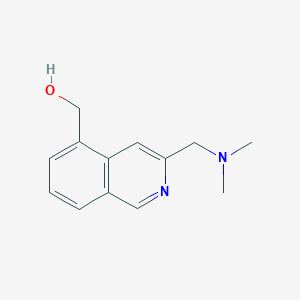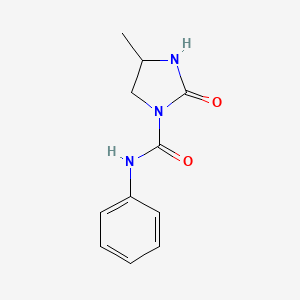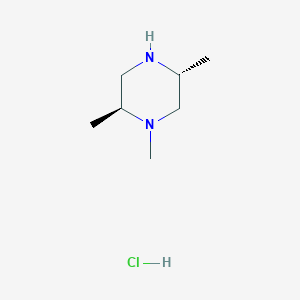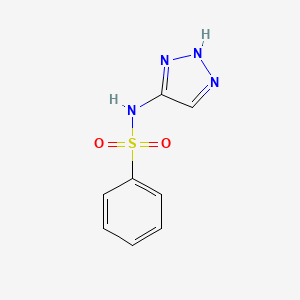
N-(2H-triazol-4-yl)benzenesulfonamide
説明
N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide typically involves the reaction of 3-amino-1H-1,2,4-triazoles with sulfonyl chloride derivatives. This reaction is usually carried out under magnetic stirring at room temperature in solvents like acetonitrile or dimethylformamide (DMF). The yields of these reactions are moderate, ranging from 50% to 62% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using aqueous media and minimizing hazardous reagents, are often applied to scale up the synthesis for industrial purposes .
化学反応の分析
Types of Reactions
N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.
Cycloaddition: This reaction involves the formation of a ring by the addition of two or more unsaturated molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chlorides, acetonitrile, DMF, and various catalysts such as copper sulfate and sodium ascorbate. Reaction conditions often involve room temperature and magnetic stirring .
Major Products Formed
The major products formed from these reactions are various derivatives of N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide, which can be further modified for specific applications .
科学的研究の応用
N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an enzyme inhibitor, particularly for carbonic anhydrase-II.
Medicine: It is being explored for its antimalarial properties and as a potential anticancer agent.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
作用機序
The mechanism of action of N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
類似化合物との比較
Similar Compounds
N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide: This compound is similar in structure but contains a trifluoromethyl group, which can enhance its biological activity.
1H-1,2,3-Triazole analogs: These compounds share the triazole ring but differ in their substituents, leading to varied applications and properties.
Uniqueness
N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide is unique due to its specific combination of the triazole ring and benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
IUPAC Name |
N-(2H-triazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-15(14,7-4-2-1-3-5-7)11-8-6-9-12-10-8/h1-6H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXCHRMJDSFWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314526 | |
| Record name | N-(2H-triazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57241-09-5 | |
| Record name | NSC284711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2H-triazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


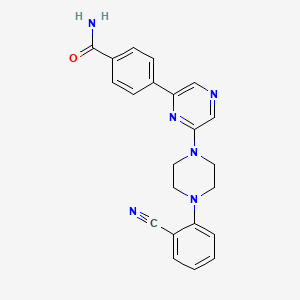
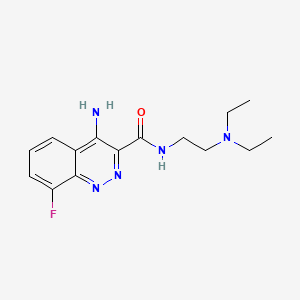


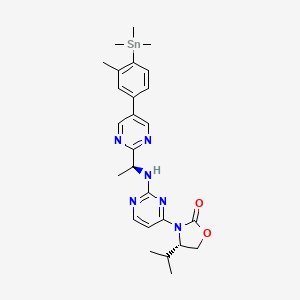
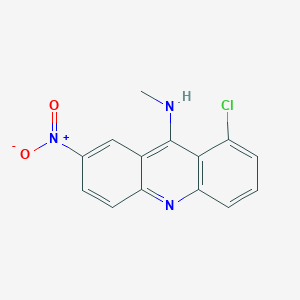
![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
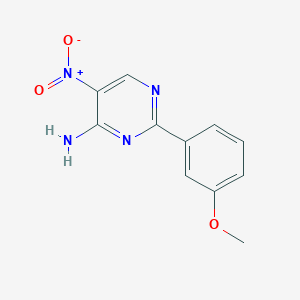
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
